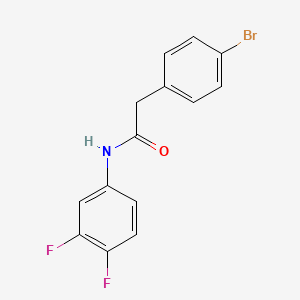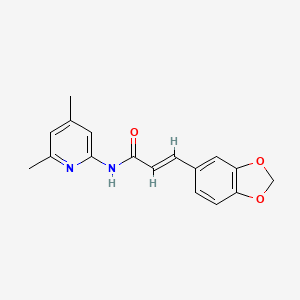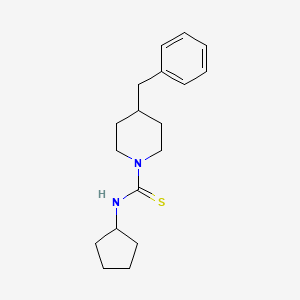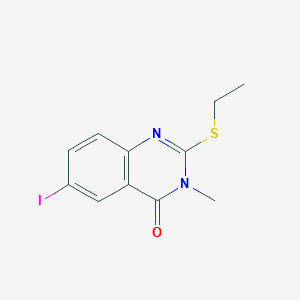![molecular formula C17H16F3NO2 B5807275 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of effects on the body.
作用機序
The exact mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to work by binding to estrogen receptors in different tissues and modulating their activity. This can lead to a range of effects on the body, including changes in gene expression, cellular signaling pathways, and physiological processes.
Biochemical and Physiological Effects
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate estrogen receptor activity in different tissues. This can lead to changes in gene expression, cellular signaling pathways, and physiological processes, such as bone density, lipid metabolism, and cardiovascular function.
実験室実験の利点と制限
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments, including its ability to selectively modulate estrogen receptor activity in different tissues. This can allow researchers to study the effects of estrogen signaling in specific tissues or cell types, which can be useful for understanding the underlying mechanisms of disease. However, 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, including the development of new therapeutic applications and the exploration of its effects on different tissues and cell types. Additionally, the use of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide in combination with other drugs or therapies may hold promise for improving treatment outcomes in a range of conditions. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide and its potential side effects in different populations.
合成法
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is typically synthesized using a multi-step process involving the reaction of several different chemical compounds. The exact synthesis method can vary depending on the desired purity and yield of the final product, but typically involves the use of organic solvents and various chemical reagents.
科学的研究の応用
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Specifically, 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have a range of effects on the body, including the ability to modulate estrogen receptors in different tissues. This has led to interest in 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide as a potential treatment for a range of conditions, including breast cancer, osteoporosis, and cardiovascular disease.
特性
IUPAC Name |
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-7-15(8-6-12)23-10-9-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVTFSFPMBDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)



![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)


![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)



![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)